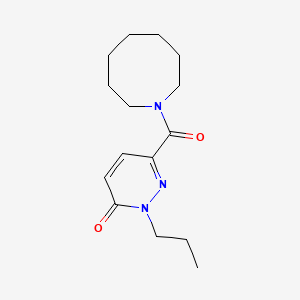
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide, also known as Mps-1-IN-1, is a small molecule inhibitor that targets the mitotic checkpoint kinase Mps-1. Mps-1 is an important regulator of the mitotic checkpoint, which ensures that chromosomes are properly aligned and segregated during cell division. Inhibition of Mps-1 has been shown to induce mitotic defects and cell death in cancer cells, making it a promising target for cancer therapy.
Mécanisme D'action
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide works by inhibiting the activity of Mps-1, which is a key regulator of the mitotic checkpoint. Mps-1 is responsible for ensuring that chromosomes are properly aligned and segregated during cell division, and inhibition of Mps-1 can lead to mitotic defects and cell death. N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been shown to induce mitotic defects, including chromosome misalignment and spindle checkpoint activation, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to inducing mitotic defects and cell death, N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has also been shown to inhibit the phosphorylation of several downstream targets of Mps-1, including BubR1 and Mad1. This suggests that N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide may have additional effects beyond its role in mitotic checkpoint regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to administer and study. Additionally, N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been extensively studied in preclinical models of cancer, which provides a wealth of data on its potential therapeutic applications. However, one limitation of using N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide. One area of interest is the development of more potent and selective inhibitors of Mps-1, which could improve the efficacy and safety of this class of drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to Mps-1 inhibition. Finally, there is interest in exploring the potential of Mps-1 inhibition in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Méthodes De Synthèse
The synthesis of N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide involves several steps, including the preparation of the cyclopentanecarboxylic acid and the piperidine intermediate, followed by the coupling of the morpholine and sulfonamide groups. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide can induce mitotic defects and cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide can inhibit tumor growth in mouse models of breast and lung cancer.
Propriétés
IUPAC Name |
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c25-21(17-6-2-3-7-17)22-19-16-18(29(26,27)24-12-14-28-15-13-24)8-9-20(19)23-10-4-1-5-11-23/h8-9,16-17H,1-7,10-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQMRQWXLMWHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7499981.png)

![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499990.png)
![N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499992.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B7499995.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)




![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)

![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)